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Introduction to Atom Probe Tomography (APT)

Atom Probe Tomography (APT) is a powerful materials characterization technique that provides
three-dimensional (3D) chemical and structural information at the near-atomic scale.[1][2] It is
unique in its ability to determine the 3D position and chemical identity of individual atoms within
a small volume of material.[3] For metallurgists, APT offers unparalleled insights into the
nanoscale features that govern the properties of metallic alloys. This includes the precise
chemical composition of precipitates, the segregation of elements to grain boundaries and
dislocations, and the distribution of solute atoms in solid solution.[3][4] The technique is
particularly valuable when conventional microscopy methods like scanning or transmission
electron microscopy (SEM/TEM) cannot resolve the fine-scale chemical or structural features
responsible for a material's behavior.[3]

APT has evolved from its origins in field ion microscopy and is now a crucial tool for
investigating a wide range of metallurgical phenomena, from phase transformations in steels
and superalloys to the characterization of high-entropy alloys and nanostructured materials.[5]

[6]

Core Principles of APT

The fundamental principle of APT involves the controlled removal of individual atoms from the
surface of a needle-shaped specimen through a process called field evaporation.[2] This is
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achieved by subjecting the specimen, which is cooled to cryogenic temperatures (typically 25-
80 K) to suppress thermal vibrations, to a high standing DC voltage (1-10 kV).[1][7] The
application of this voltage creates a very strong electric field at the sharp tip.

To trigger the evaporation of surface atoms one by one, either ultra-fast high-voltage pulses or
laser pulses are applied to the specimen.[1][5]

» Voltage Pulsing: A high-frequency, high-voltage pulse is added to the standing DC voltage,
momentarily increasing the electric field above the threshold required for evaporation. This
method is typically used for conductive materials.[7]

o Laser Pulsing: An ultrafast laser pulse briefly heats the specimen tip, providing the thermal
energy necessary for an atom to overcome the energy barrier for evaporation. This is
essential for analyzing less conductive materials.[7]

The evaporated atoms are ionized in the high electric field and are then accelerated away from
the tip towards a position-sensitive detector located a few centimeters away.[8] The detector
records two key pieces of information for each ion:

» Time-of-Flight (ToF): By measuring the time it takes for an ion to travel from the specimen to
the detector, its mass-to-charge state ratio (m/n) can be precisely determined. This allows for
the chemical identification of each atom.[1][9]

o Impact Position (X, Y): The detector records the (X, Y) coordinates of each ion impact. This
information is used to reconstruct the original position of the atom on the specimen surface.

[51[7]

By sequentially collecting millions of these individual ion events, a 3D atomic map of the
analyzed volume is reconstructed atom by atom.[5]

Experimental Protocol

The successful application of APT relies on a meticulous experimental procedure, from the
preparation of a suitable specimen to the acquisition of data in the atom probe microscope.

Specimen Preparation
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The primary requirement for an APT specimen is a very sharp, needle-like shape with an apex
radius of curvature typically less than 100 nm.[1][10] This geometry is essential to generate the
extremely high electric field required for field evaporation. The two main techniques for
preparing these specimens from bulk metallic materials are electropolishing and Focused lon
Beam (FIB) milling.[11]

Detailed Methodology: Site-Specific Lift-Out using FIB-SEM

Focused lon Beam (FIB) milling, often in a dual-beam FIB/SEM instrument, has become the
standard for preparing APT specimens from specific microstructural features of interest, such
as grain boundaries, precipitates, or interfaces.[11][12]

e Region of Interest (ROI) Identification: The bulk sample is first polished and examined using
SEM to locate a specific feature for analysis.

» Protective Layer Deposition: A protective cap (e.g., of platinum or tungsten) is deposited over
the ROI to prevent ion beam damage during subsequent milling steps.

e Trench Milling: A high-current Gallium (or Xenon) ion beam is used to mill two trenches on
either side of the ROI, leaving a small, free-standing wedge of material.[10]

 Lift-Out: A micromanipulator is inserted into the FIB chamber and welded to the wedge. The
wedge is then cut free from the bulk material and lifted out.

e Mounting: The extracted wedge is transferred and welded to a specialized sample mount
(often a silicon micropost array).

e Annular Milling: The mounted wedge is then sharpened into a fine needle using a series of
annular milling patterns with progressively lower ion beam currents. This process gradually
removes material from the circumference of the wedge, shaping it into a sharp tip with the
ROI at its apex.

e Final Low-kV Polishing: A final cleaning step using a very low-energy ion beam is performed
to remove any amorphous layers or ion beam-induced damage from the specimen apex,
ensuring the analyzed volume is representative of the original material.[12]
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Xenon Plasma FIB (PFIB) systems are increasingly used as an alternative to traditional Gallium
FIBs, as they can mill faster and may reduce the risk of Ga implantation and damage in
sensitive alloys.[10]
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Caption: The experimental workflow for Atom Probe Tomography from bulk sample to raw data
acquisition.

Data Acquisition

Once a suitable specimen is prepared, it is transferred into the ultra-high vacuum (UHV)
chamber of the atom probe microscope. The specimen is cooled, and the voltage and pulsing
parameters are optimized for the specific material being analyzed. The field evaporation
process is initiated, and the system collects data for millions to hundreds of millions of ions,
which can take several hours. The sequence of ion detection is critical, as it determines the
depth (Z-axis) in the final reconstruction.[7]

Data Reconstruction and Analysis

The raw data from the APT experiment consists of a long list of detector impact coordinates (X,
Y) and time-of-flight values for each collected ion. This data must be processed through a
reconstruction algorithm to generate a 3D atom map.[13]

Logical Process of Reconstruction

e Mass Spectrum: The time-of-flight for each ion is converted into a mass-to-charge state ratio
(m/n). A histogram of these values creates a mass spectrum, where peaks correspond to
different isotopes and elements. Users identify and assign elements to these peaks.

e Projection: The recorded (X, Y) detector coordinates for each ion are back-projected to their
original position on the specimen surface. This reconstruction is based on a point-projection
model that accounts for the specimen's hemispherical shape and the ion flight paths.[8][14]

e Depth Scaling: The third dimension (Z-axis) is determined from the sequence in which the
atoms were detected. The depth scale is calibrated based on the known atomic volume of
the material being analyzed.[5]

The result is a 3D point cloud where each point represents a single atom with a known identity
and (X, y, z) coordinate.[8] This reconstructed volume can then be visualized and analyzed
using specialized software to reveal microstructural and chemical features. Common analysis
methods include creating 1D concentration profiles across interfaces, isolating and analyzing
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the composition of clusters or precipitates using iso-concentration surfaces, and performing
statistical analyses to test for solute clustering.[7][8]
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Caption: Logical relationship of the data reconstruction process in Atom Probe Tomography.

Quantitative Performance of APT

The capabilities of APT can be summarized by several key performance metrics, which are
crucial for understanding its strengths and limitations.
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Parameter Typical Value/Range Description

The ability to distinguish

between two adjacent atoms.
) ) Lateral: ~0.5 nmDepth: ~0.3 o ]
Spatial Resolution Depth resolution is typically
nm
higher than lateral resolution.

[7]

The minimum concentration of
Analytical Sensitivity 10-100 ppm an element that can be reliably
detected.[6][7]

The volume of material that

] ] can be analyzed in a single

Analysis Volume 50 x 50 x 200 nm? (Typical) ) o o
experiment, containing millions

of atoms.[3][5]

The ability to distinguish
Mass Resolving Power >1000 (m/Am) between ions with very similar

mass-to-charge state ratios.

The speed at which ions are
Data Acquisition Rate >10¢% ions/hour collected during an

experiment.

All elements and their isotopes

Elemental Coverage Full Periodic Table can be detected and identified.

[6]

Applications in Metallurgy

APT provides unprecedented detail on the nanoscale chemistry of metallic systems, making it
indispensable for modern alloy design and analysis.

» Precipitation in Alloys: APT can precisely measure the composition of nano-scale precipitates
and the surrounding matrix, which is critical for understanding strengthening mechanisms in
steels, aluminum alloys, and nickel-based superalloys.[5]
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Grain Boundary Segregation: The technique can directly map the segregation of trace or
alloying elements to grain boundaries.[6] This is crucial for investigating phenomena like
temper embrittlement in steels, where impurity elements like phosphorus can weaken
interfaces.[5]

Solute Clustering: APT can reveal the formation of solute clusters that are often precursors to
precipitation and can have a significant impact on mechanical and physical properties. This
is important in the study of early-stage phase transformations.[15]

Characterization of Complex Steels: In advanced high-strength steels, APT is used to
characterize features like carbon decoration of dislocations (Cottrell atmospheres),
partitioning of elements between different phases (ferrite, martensite, austenite), and the
composition of nano-carbides.[4]

High-Entropy Alloys: APT is used to investigate the degree of chemical homogeneity in
single-phase high-entropy alloys and to characterize the phases present in multi-phase
systems.[16]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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